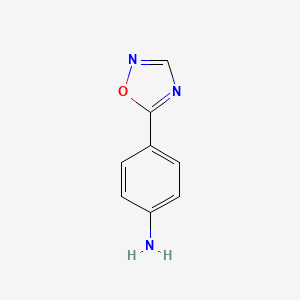

4-(1,2,4-オキサジアゾール-5-イル)アニリン

概要

説明

“4-(1,2,4-Oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 158944-65-1 . It has a molecular weight of 161.16 . The IUPAC name for this compound is also 4-(1,2,4-oxadiazol-5-yl)aniline .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

The structure of “4-(1,2,4-Oxadiazol-5-yl)aniline” was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Physical and Chemical Properties Analysis

It has a normal shipping temperature and is stored at a temperature of 4 .

科学的研究の応用

農学的な生物活性

4-(1,2,4-オキサジアゾール-5-イル)アニリン: 誘導体は、農業に有益な幅広い生物活性を示すことが示されています。 これらの誘導体は、Meloidogyne incognitaに対する中程度の線虫駆除活性とRhizoctonia solaniに対する抗真菌活性により、新規農薬の設計に使用されてきました 。 注目すべきは、この部分を持つ特定の化合物が、深刻な作物病気を引き起こすXanthomonas oryzaeに対して強い抗菌効果を示したことです .

抗菌剤

4-(1,2,4-オキサジアゾール-5-イル)アニリンの誘導体は、新規抗菌剤を発見するための潜在的なテンプレートとして特定されています。 一部の化合物は、それぞれ稲の細菌性葉枯れ病とストレイクを引き起こす病原体であるXanthomonas oryzae pv. oryzaeおよびpv. oryzicolaに対して優れた抗菌活性を示しました 。 これらの病気は作物の著しい損失につながる可能性があり、これらの化合物の有効性は、ビスメルチアゾールやチオジアゾール銅などの従来の治療法を上回っています .

創薬

製薬業界では、4-(1,2,4-オキサジアゾール-5-イル)アニリン構造の一部である1,2,4-オキサジアゾール環は、その独特な生物等価性と幅広い生物活性が認められています。 これは、新規薬剤開発のための優れたフレームワークであり、すでにこのユニットを含むいくつかの薬剤が市販されています .

酵素阻害

1,2,4-オキサジアゾール誘導体は、創薬において重要な役割を果たす酵素阻害における役割についても調査されています。 これらの化合物は、特定の酵素を阻害することにより、分子レベルでの介入を必要とする疾患を含むさまざまな疾患の治療に使用できます .

抗がん研究

1,2,4-オキサジアゾール誘導体の抗がん特性に関する合成と評価に関する研究が行われています。 これらの研究は、新しい化学療法剤を開発し、これらの化合物の癌治療における構造活性関係を理解するために不可欠です .

抗菌用途

4-(1,2,4-オキサジアゾール-5-イル)アニリン誘導体の抗菌の可能性は、アモキシシリンやフルコナゾールなどの標準的な薬剤と比較されています。 合成された分子は、細菌株と真菌感染に対して有望な結果を示しており、抗菌剤としての潜在的な使用を示唆しています .

作用機序

Target of Action

Mode of Action

1,3,4-oxadiazole derivatives, which are structurally similar, have been reported to act on enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been reported to inhibit telomerase activity, act as focal adhesion kinase(fak) inhibitors, target thymidylate synthase, inhibit the b-cell lymphoma 2, inhibit nf-kb signaling pathway and target tubulin polymerization .

Pharmacokinetics

It’s known that 1,2,4-oxadiazoles show higher hydrolytic and metabolic stability .

Result of Action

It’s known that 1,2,4-oxadiazole derivatives have significant inhibitory activity to no in lipopolysaccharide (lps)-induced bv2 cells and show good neuroinflammatory activity .

Action Environment

It’s known that the compound has moderate onset decomposition temperatures ranging from 166 °c to 249 °c .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

将来の方向性

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

生化学分析

Biochemical Properties

4-(1,2,4-Oxadiazol-5-yl)aniline has shown promising anti-inflammatory activity in vitro . It interacts with various biomolecules, including inflammatory factors such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), inhibiting their production . The nature of these interactions involves the blocking of the nuclear factor κB (NF-кB) signaling pathway .

Cellular Effects

The effects of 4-(1,2,4-Oxadiazol-5-yl)aniline on cells are significant. It influences cell function by regulating the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses . This regulation impacts gene expression and cellular metabolism, leading to a reduction in the production of inflammatory factors .

Molecular Mechanism

At the molecular level, 4-(1,2,4-Oxadiazol-5-yl)aniline exerts its effects through binding interactions with biomolecules and inhibition of certain enzymes. Specifically, it blocks the excitation of the NF-кB signaling pathway in a concentration-dependent manner . This leads to changes in gene expression and a decrease in the production of inflammatory factors .

Temporal Effects in Laboratory Settings

Preliminary studies have shown that it can reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats .

特性

IUPAC Name |

4-(1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIGQRFSSGGKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

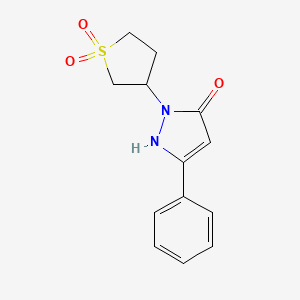

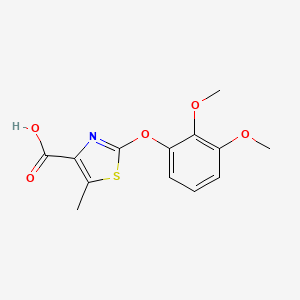

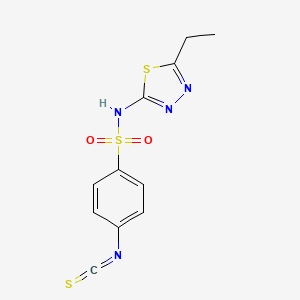

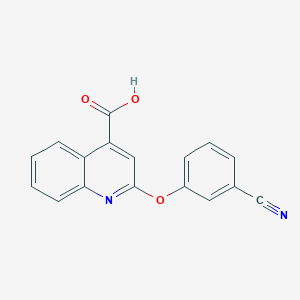

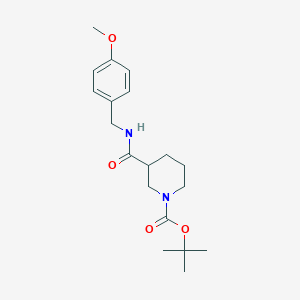

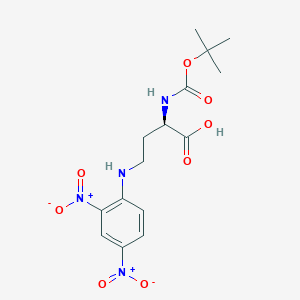

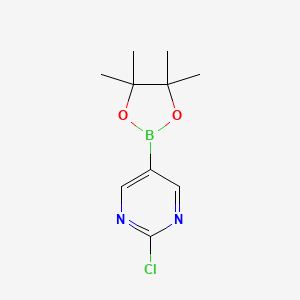

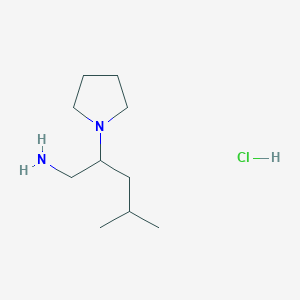

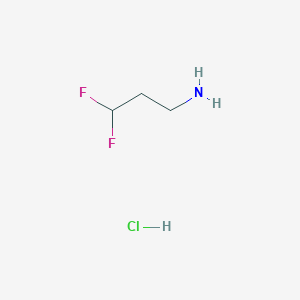

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1421910.png)

![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)

![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)

![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)

![2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1421933.png)